molecular formula C14H19BF2O3 B1318668 2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 864754-48-3

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1318668
CAS RN: 864754-48-3
M. Wt: 284.11 g/mol
InChI Key: QAZIETXLQXVGLM-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,2-difluoroethoxy)phenyl]acetic acid” has a molecular weight of 216.18 and is a powder at room temperature . Another related compound, “[4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride”, has a molecular weight of 223.65 .


Molecular Structure Analysis

The InChI code for “2-[4-(2,2-difluoroethoxy)phenyl]acetic acid” is 1S/C10H10F2O3/c11-9(12)6-15-8-3-1-7(2-4-8)5-10(13)14/h1-4,9H,5-6H2,(H,13,14) . For “[4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride”, the InChI code is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H .


Physical And Chemical Properties Analysis

The compound “2-[4-(2,2-difluoroethoxy)phenyl]acetic acid” is a powder at room temperature . The compound “[4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride” also is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Modified Phenylboronic Acid Derivatives A study by Spencer et al. (2002) described the synthesis of modified phenylboronic acid derivatives, specifically 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes. These compounds exhibited inhibitory activity against serine proteases like thrombin and displayed interesting coordination behaviors in solid state and solution states (Spencer et al., 2002).

Development of Polymeric Materials The work of Yokozawa et al. (2011) focused on the precision synthesis of poly(3-hexylthiophene) via Suzuki-Miyaura coupling polymerization, utilizing a catalyst-transfer mechanism. This method facilitated the production of polymers with a narrow molecular weight distribution and almost perfect head-to-tail regioregularity (Yokozawa et al., 2011).

Structural Analysis and Molecular Synthesis Coombs et al. (2006) synthesized and analyzed the molecular structure of a specific 1,3,2-dioxaborolane compound through rhodium-catalyzed hydroboration. The study involved a detailed single crystal X-ray diffraction study, offering insights into the intramolecular and intermolecular interactions of the compound (Coombs et al., 2006).

Synthesis of Stilbene Derivatives Das et al. (2015) documented the synthesis of a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. These derivatives have applications in LCD technology and as intermediates for the synthesis of conjugated polyenes. Additionally, the biological testing of these compounds for therapeutic potential against neurodegenerative diseases was underway (Das et al., 2015).

Optical and Electronic Applications

Enhancement of Emission-Tuned Nanoparticles Fischer et al. (2013) explored the synthesis of heterodifunctional polyfluorenes and their application in creating stable nanoparticles with enhanced fluorescence emission. The study highlighted the crucial role of the heterodifunctional nature of these polyfluorenes in achieving bright and enduring fluorescence brightness (Fischer et al., 2013).

Detection of Hydrogen Peroxide in Living Cells Nie et al. (2020) designed and synthesized a new 4-substituted pyrene derivative with significant sensitivity and selectivity for H2O2 detection in living cells. This probe displayed outstanding fluorescent properties and was applied successfully for in vivo detection, highlighting the potential for developing novel pyrene-based functional materials (Nie et al., 2020).

Electrochemical Properties and Reactions Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds, revealing new insights into the β-effect of organoborate and its electrochemical behavior. The study opened up avenues for the synthesis of selectively substituted products through anodic substitution reactions (Tanigawa et al., 2016).

Safety and Hazards

The compound “[4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride” has the following hazard statements: H302, H315, H319, H335 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

properties

IUPAC Name

2-[4-(2,2-difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-5-7-11(8-6-10)18-9-12(16)17/h5-8,12H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZIETXLQXVGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590118
Record name 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2,2-Difluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

864754-48-3
Record name 2-[4-(2,2-Difluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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